molecular formula C29H22F3N3O2S B418367 2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 337923-92-9

2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B418367
CAS No.: 337923-92-9
M. Wt: 533.6g/mol
InChI Key: WHPLJFXDMKAFAX-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with a unique structure that includes cyano, methoxy, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific functional groups and applications.

Properties

CAS No.

337923-92-9

Molecular Formula

C29H22F3N3O2S

Molecular Weight

533.6g/mol

IUPAC Name

2-[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C29H22F3N3O2S/c1-18-11-13-19(14-12-18)25-15-21(20-7-3-6-10-26(20)37-2)22(16-33)28(35-25)38-17-27(36)34-24-9-5-4-8-23(24)29(30,31)32/h3-15H,17H2,1-2H3,(H,34,36)

InChI Key

WHPLJFXDMKAFAX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3OC)C#N)SCC(=O)NC4=CC=CC=C4C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3OC)C#N)SCC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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